2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride
Description
Introduction to 2-(Piperidin-3-ylmethoxy)-benzothiazole Hydrochloride
Chemical Identity and Nomenclature
This compound (CAS: 1185319-42-9) is a heterocyclic compound characterized by a benzothiazole core substituted with a piperidin-3-ylmethoxy group at the 2-position. Key identifiers include:
- Molecular formula : C₁₃H₁₇ClN₂OS
- Molecular weight : 284.81 g/mol
- Synonyms : 2-(piperidin-3-ylmethoxy)-1,3-benzothiazole hydrochloride; 2-(3-Piperidinylmethoxy)benzothiazole hydrochloride.
The structure comprises a benzothiazole ring (fused benzene and thiazole moieties) linked via an ether bond to a piperidin-3-ylmethyl group, with a hydrochloride counterion enhancing solubility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂OS | |
| Molecular Weight | 284.81 g/mol | |
| CAS Number | 1185319-42-9 | |
| Purity (Commercial) | ≥ 95% |
Historical Context in Heterocyclic Chemistry Research
The development of This compound aligns with broader trends in heterocyclic chemistry:
Benzothiazole Evolution :
- Benzothiazoles were first synthesized in the early 20th century via cyclization of 2-aminobenzenethiols.
- Their pharmacological potential was recognized in the 1950s, with derivatives like riluzole (a dopamine agonist) entering clinical use.
- Modern research focuses on modifying substituents to enhance bioactivity, particularly at the 2-position.
Piperidine Derivatives :
Synthetic Advances :
Significance in Medicinal Chemistry and Drug Discovery
This compound demonstrates multifaceted pharmacological potential, as evidenced by its structural analogs and derivatives:
Anticancer Activity
Benzothiazole-piperidine hybrids are actively investigated for their anticancer properties:
- Mechanisms :
- Cell Cycle Arrest : Analogous compounds (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide) induce apoptosis and G2/M phase arrest in A549 lung cancer cells.
- AKT/ERK Inhibition : Derivatives like B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) suppress AKT and ERK signaling, critical pathways in tumor survival.
- Experimental Data :
Table 2: Biological Activities of Related Benzothiazole-Piperidine Derivatives
| Compound | Target Cell Line | Activity (IC₅₀/CC₅₀) | Reference |
|---|---|---|---|
| B7 | A549, H1299 | 1–4 µM (apoptosis) | |
| 16 | DU-145 | CC₅₀ = 8 µM | |
| Piperazine derivatives | MCF-7, Huh7 | IC₅₀ = 22–61 µM |
Anti-Inflammatory Properties
The compound’s structural motifs enable dual-targeting of inflammatory pathways:
- Cytokine Modulation : B7 reduces IL-6 and TNF-α levels, critical pro-inflammatory mediators.
- Enzyme Inhibition : Piperidine derivatives often inhibit kinases like PI3Kγ, which regulate immune responses.
Structural Optimization Strategies
Research prioritizes modifying the benzothiazole and piperidine moieties to enhance selectivity:
- Substituent Effects :
Computational Insights
Docking studies reveal interactions with ATP-binding domains (e.g., PI3Kγ enzyme):
- Key Interactions :
- Hydrogen Bonding : Piperidine nitrogen engages in H-bonds with kinase residues.
- Hydrophobic Contacts : Benzothiazole’s sulfur and aromatic ring interact with apolar regions.
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOFJRNFUGJHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671439 | |
| Record name | 2-[(Piperidin-3-yl)methoxy]-1,3-benzothiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-42-9 | |
| Record name | Benzothiazole, 2-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185319-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Piperidin-3-yl)methoxy]-1,3-benzothiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound is characterized by a piperidine moiety linked to a benzothiazole ring. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological exploration.
The mechanism of action for this compound involves:
- Hydrophobic Interactions : The piperidine moiety can engage in stable hydrophobic interactions with enzyme catalytic sites.
- π-π Stacking : The benzothiazole ring can facilitate π-π stacking interactions, influencing enzyme or receptor activity.
These interactions may modulate the function of specific enzymes or receptors, leading to the desired pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class, including this compound, exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study focused on its ability to act as a PPARδ agonist, which is relevant in metabolic syndrome and cancer therapy. The lead compound exhibited an EC50 value of 4.1 nM for hPPARδ, indicating robust agonist activity .
Case Studies
- Study on PPARδ Agonism :
- Antimicrobial Efficacy :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine moiety linked to a benzothiazole ring via a methoxy group. The synthesis typically involves the reaction of 2-hydroxybenzothiazole with 3-chloropiperidine under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) as a solvent. The resulting product is then purified and converted to its hydrochloride salt using hydrochloric acid.
Medicinal Chemistry
2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride has been studied for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. For instance, it has shown superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an alternative treatment for resistant infections.
- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) cells, with an IC50 value of approximately 9.28 µM. This positions it as a promising candidate for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Mechanism of Action : The piperidine moiety engages in hydrophobic interactions with enzyme catalytic sites, while the benzothiazole ring participates in π-π stacking interactions, modulating enzyme or receptor activity.
Material Science
In addition to its pharmacological applications, this compound serves as a building block in the synthesis of more complex molecules and materials, showcasing versatility in various industrial applications.
Antimicrobial Efficacy
A study evaluating various benzothiazole derivatives highlighted that this compound exhibited remarkable antibacterial activity against MRSA compared to traditional antibiotics. This underscores its potential role in combating antibiotic-resistant bacteria.
Anticancer Potential
In another investigation focused on PDAC models, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation. This finding suggests avenues for developing new cancer therapies based on this compound's structure.
Data Table: Summary of Key Findings
| Application | Study Focus | Key Findings |
|---|---|---|
| Antimicrobial | Efficacy against MRSA | Superior antibacterial activity compared to standard antibiotics |
| Anticancer | Inhibition of PDAC | IC50 value of 9.28 µM indicating effective cytotoxicity |
| Mechanism of Action | Interaction with enzymes | Hydrophobic and π-π stacking interactions modulate enzyme activity |
Comparison with Similar Compounds
Key Observations:
Substituent Position: Meta-substituted derivatives (e.g., 2-(3-aminophenyl)benzothiazole) show reduced activity compared to para-substituted analogs (e.g., 2-(4-aminophenyl)benzothiazole), emphasizing the critical role of substituent orientation .
Heterocyclic Additions : Fusing imidazo rings to benzothiazoles (e.g., imidazo[2,1-b]benzothiazoles) broadens biological activity but may reduce specificity for oncological targets compared to simpler 2-arylbenzothiazoles .
Piperidine vs. Aniline Groups : The piperidin-3-ylmethoxy group in the target compound introduces a basic nitrogen and a flexible alkoxy linker, which may enhance solubility and receptor binding compared to rigid aniline-based analogs .
Preparation Methods
Synthesis of Benzothiazole Derivatives with Piperidine Substitution
A relevant synthetic approach reported involves the N-alkylation of benzothiazole derivatives with piperidine under basic conditions. For example, ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate was synthesized by reacting benzothiazole derivatives with piperidine in the presence of a base such as cesium carbonate in DMF at elevated temperatures (~100 °C) for several hours, yielding the piperidine-substituted benzothiazole derivative in moderate yields (~56%) with high purity (LCMS ~95.7%).
Table 1: Representative Data for Piperidine-Substituted Benzothiazole Synthesis
| Compound | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|
| Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate | Piperidine (1.1 eq), Cs2CO3 (1.5 eq), DMF, 100 °C, 3 h | 56 | 95.7 | 161-162 |
This method highlights the nucleophilic substitution of the piperidine nitrogen onto the benzothiazole core, which is a crucial step in forming the 2-(piperidin-3-ylmethoxy) moiety.
Hydrochloride Salt Formation
Following the synthesis of the free base, the hydrochloride salt is typically prepared by treatment with concentrated hydrochloric acid under controlled temperatures (0-5 °C) to precipitate the hydrochloride salt. This step enhances the compound's stability and facilitates purification by filtration and washing.
Use of Alkali and Acid in the Cyclization and Salt Formation
A method analogous to the preparation of related benzisoxazole hydrochlorides involves dissolving the piperidine-substituted precursor in an alcohol solvent, adding hydroxylamine hydrochloride, followed by an inorganic base such as potassium hydroxide. The reaction is carried out at mild temperatures (20-65 °C) for an extended period (5-72 hours). After completion, concentrated hydrochloric acid is added dropwise, and the mixture is cooled to 0-5 °C for 1-3 hours to precipitate the hydrochloride salt. The solid is then filtered and washed to yield a high-purity product.
Table 2: Reaction Parameters for Hydrochloride Salt Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time |
|---|---|---|---|
| Dissolution | Piperidine-substituted precursor in alcohol | Ambient | - |
| Addition | Hydroxylamine hydrochloride | Ambient | - |
| Base addition | Potassium hydroxide (inorganic base) | 40-45 | 5-72 hours |
| Acidification | Concentrated hydrochloric acid (dropwise) | 0-5 | 1-3 hours |
| Filtration and washing | Filtration, washing with solvent | Ambient | - |
This approach uses environmentally friendly inorganic bases instead of organic amines, reducing pollution and simplifying purification.
Protection and Functional Group Transformations
In some synthetic routes, the piperidine nitrogen is protected (e.g., N-acetylation) to prevent side reactions during subsequent steps. For example, acetylation with acetic anhydride and pyridine at reflux (140 °C, 2 h) is used to protect the amino group before further functionalization. After the desired transformations, deprotection is performed to yield the free amine, which can then be converted into the hydrochloride salt.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The use of inorganic bases such as potassium hydroxide in the synthesis and salt formation steps reduces environmental pollution compared to traditional organic amines like triethylamine.
N-alkylation of benzothiazole derivatives with piperidine under basic conditions is an effective route to introduce the piperidinyl moiety, which is critical for the biological activity of the compound.
Protection of the piperidine nitrogen group prevents side reactions and allows for selective functionalization of the benzothiazole ring, enhancing synthetic flexibility.
Hydrochloride salt formation at low temperatures (0-5 °C) ensures high purity and crystallinity of the final product, facilitating isolation and handling.
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride, and how can reaction conditions be optimized to minimize impurities?
Methodological Answer: The synthesis of piperidine-benzothiazole derivatives typically involves multi-step reactions, such as coupling benzothiazole precursors with functionalized piperidine intermediates under specific conditions. For example:
- Key Steps :
- Optimization :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Standard analytical techniques include:
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases of acetonitrile/water (0.1% TFA) to detect impurities ≤0.1% .
- Spectroscopy :
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What are the potential mechanisms of action for this compound in modulating neurological targets, and how do structural modifications affect activity?
Methodological Answer: Piperidine-benzothiazole derivatives often interact with CNS targets due to their lipophilic and hydrogen-bonding properties:
- Targets :
- Structure-Activity Relationships (SAR) :
- Substitution effects : Adding electron-withdrawing groups (e.g., halogens) to the benzothiazole ring enhances MAO-B inhibition by 2–3× compared to unsubstituted analogs .
- Piperidine position : 3-Position substitution (vs. 4-position) improves blood-brain barrier permeability due to reduced polarity .
Q. How do stability studies inform storage and handling protocols for this compound under laboratory conditions?
Methodological Answer: Stability data for related compounds suggest:
- Degradation pathways :
- Hydrolysis : Susceptibility to aqueous hydrolysis at pH >7, requiring storage in anhydrous environments .
- Oxidation : Benzothiazole sulfides may oxidize to sulfoxides under light; thus, amber vials and inert atmospheres (N₂/Ar) are recommended .
- Storage conditions :
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in activity (e.g., IC₅₀ variations in kinase assays) may arise from:
- Experimental variables :
- Resolution strategies :
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Software :
- Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
